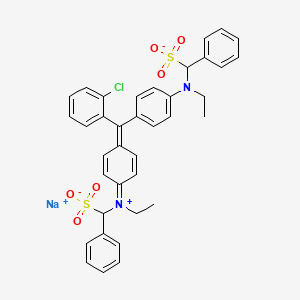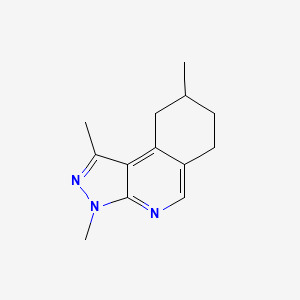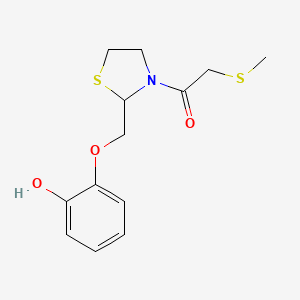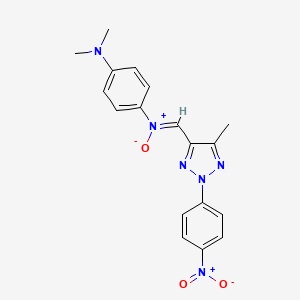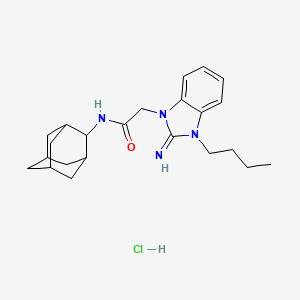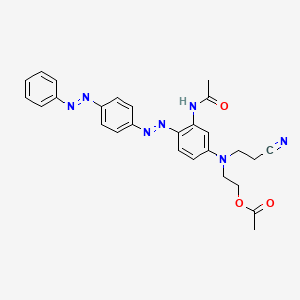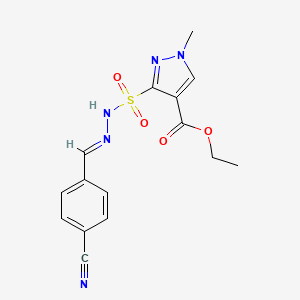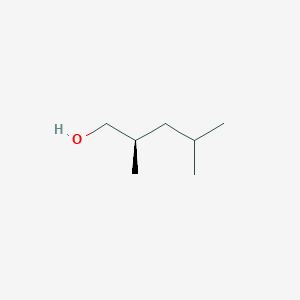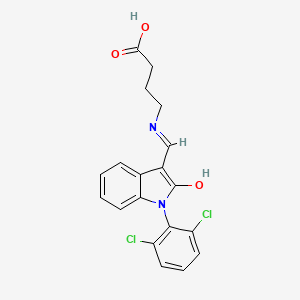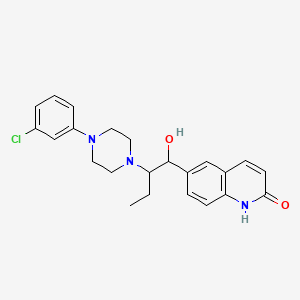
6-(1-Hydroxy-2-(4-(3-chlorophenyl)-1-piperazinyl)butyl)carbostyril
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-(1-Hydroxy-2-(4-(3-chlorophenyl)-1-piperazinyl)butyl)carbostyril is a complex organic compound that belongs to the class of quinoline derivatives. This compound is of significant interest due to its potential applications in medicinal chemistry and pharmacology. The presence of the quinoline moiety, along with the piperazine ring, makes it a versatile molecule with various biological activities.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-(1-Hydroxy-2-(4-(3-chlorophenyl)-1-piperazinyl)butyl)carbostyril typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Piperazine Derivative: The synthesis begins with the preparation of the piperazine derivative by reacting 3-chlorophenylamine with ethylene glycol in the presence of a dehydrating agent.
Quinoline Formation: The next step involves the formation of the quinoline moiety through a cyclization reaction. This can be achieved by reacting the piperazine derivative with a suitable aldehyde under acidic conditions.
Final Coupling: The final step involves coupling the quinoline derivative with a butyl chain containing a hydroxy group. This can be done using a coupling reagent such as DCC (dicyclohexylcarbodiimide) in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability.
Análisis De Reacciones Químicas
Types of Reactions
6-(1-Hydroxy-2-(4-(3-chlorophenyl)-1-piperazinyl)butyl)carbostyril can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a ketone using oxidizing agents such as PCC (pyridinium chlorochromate).
Reduction: The quinoline moiety can be reduced to a tetrahydroquinoline using reducing agents like sodium borohydride.
Substitution: The chlorine atom on the phenyl ring can be substituted with other nucleophiles such as amines or thiols under basic conditions.
Common Reagents and Conditions
Oxidation: PCC, dichloromethane, room temperature.
Reduction: Sodium borohydride, ethanol, reflux.
Substitution: Sodium hydroxide, ethanol, reflux.
Major Products Formed
Oxidation: Formation of a ketone derivative.
Reduction: Formation of tetrahydroquinoline derivative.
Substitution: Formation of substituted phenyl derivatives.
Aplicaciones Científicas De Investigación
6-(1-Hydroxy-2-(4-(3-chlorophenyl)-1-piperazinyl)butyl)carbostyril has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as an antipsychotic and antidepressant agent due to its interaction with serotonin and dopamine receptors.
Biology: It is used in research related to neurotransmitter modulation and receptor binding studies.
Industry: The compound is explored for its potential use in the development of new pharmaceuticals and as a chemical intermediate in organic synthesis.
Mecanismo De Acción
The mechanism of action of 6-(1-Hydroxy-2-(4-(3-chlorophenyl)-1-piperazinyl)butyl)carbostyril involves its interaction with various neurotransmitter receptors in the brain. It primarily targets serotonin and dopamine receptors, modulating their activity and thereby influencing mood and behavior. The piperazine ring plays a crucial role in binding to these receptors, while the quinoline moiety enhances its overall efficacy.
Comparación Con Compuestos Similares
Similar Compounds
Quinoline Derivatives: Compounds like quinine and chloroquine share the quinoline moiety but differ in their biological activities and applications.
Piperazine Derivatives: Compounds such as buspirone and trazodone contain the piperazine ring and are used as anxiolytics and antidepressants.
Uniqueness
6-(1-Hydroxy-2-(4-(3-chlorophenyl)-1-piperazinyl)butyl)carbostyril is unique due to its combined quinoline and piperazine structure, which imparts a distinct pharmacological profile. This combination allows it to interact with multiple neurotransmitter receptors, making it a versatile compound for research in neuropharmacology.
Propiedades
Número CAS |
80834-81-7 |
|---|---|
Fórmula molecular |
C23H26ClN3O2 |
Peso molecular |
411.9 g/mol |
Nombre IUPAC |
6-[2-[4-(3-chlorophenyl)piperazin-1-yl]-1-hydroxybutyl]-1H-quinolin-2-one |
InChI |
InChI=1S/C23H26ClN3O2/c1-2-21(23(29)17-6-8-20-16(14-17)7-9-22(28)25-20)27-12-10-26(11-13-27)19-5-3-4-18(24)15-19/h3-9,14-15,21,23,29H,2,10-13H2,1H3,(H,25,28) |
Clave InChI |
ICWSMYGKPDHCFJ-UHFFFAOYSA-N |
SMILES canónico |
CCC(C(C1=CC2=C(C=C1)NC(=O)C=C2)O)N3CCN(CC3)C4=CC(=CC=C4)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


